molecular formula C11H11NO4 B8402094 7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid

7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid

Cat. No.: B8402094
M. Wt: 221.21 g/mol
InChI Key: BVDQINHNWYGVRM-UHFFFAOYSA-N
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Description

7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid is a chemical compound that belongs to the class of naphthoic acids It is characterized by the presence of a nitro group at the third position and a carboxylic acid group at the first position on a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid typically involves the nitration of 5,6,7,8-tetrahydro-1-naphthoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through crystallization or recrystallization techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

    Esterification: Methanol with sulfuric acid as a catalyst.

Major Products Formed

    Reduction: 3-Amino-5,6,7,8-tetrahydro-1-naphthoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Methyl 3-nitro-5,6,7,8-tetrahydro-1-naphthoate.

Scientific Research Applications

7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-2-naphthoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1,2,3,4-Tetrahydro-1-naphthoic acid: Similar structure but different substitution pattern, leading to different chemical and biological properties.

    3-Nitro-2-naphthoic acid: Similar nitro group but different ring structure, affecting its reactivity and applications.

Uniqueness

7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid is unique due to the combination of the nitro group and the tetrahydronaphthalene ring, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H11NO4/c13-11(14)10-6-8(12(15)16)5-7-3-1-2-4-9(7)10/h5-6H,1-4H2,(H,13,14)

InChI Key

BVDQINHNWYGVRM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C=C2C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Fuming red nitric acid (150 ml.) was cooled to 2° C. and 27.3 g. of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid was added portionwise over 0.5 hour with stirring maintaining the temperature at 2°-6° C. After another 45 minutes at about 5° C. the mixture was poured into 1500 ml. of crushed ice. The precipitate was collected and washed well with 5 × 500 ml. portions of water. The dried precipitate was heated with about 200 ml. of benzene. The insoluble material was collected and recrystallized from ethyl acetate to give 3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, m.p. 209°-212° C.
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